molecular formula C18H16O B12604242 4-Phenyl-1,4-ethanotetralin-2-one CAS No. 918299-20-4

4-Phenyl-1,4-ethanotetralin-2-one

Cat. No.: B12604242
CAS No.: 918299-20-4
M. Wt: 248.3 g/mol
InChI Key: UUOVLWSGWAVHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1,4-ethanotetralin-2-one (CAS 13153-76-9) is a chemical compound available for research and development purposes . This product is intended for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request a quote or contact the supplier for more information on specific sizes and custom requirements . Please inquire for additional technical data, specifications, and potential applications in synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918299-20-4

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

1-phenyltricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-one

InChI

InChI=1S/C18H16O/c19-17-12-18(13-6-2-1-3-7-13)11-10-15(17)14-8-4-5-9-16(14)18/h1-9,15H,10-12H2

InChI Key

UUOVLWSGWAVHLI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=O)C1C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Phenyl 1,4 Ethanotetralin 2 One

Retrosynthetic Analysis of the 4-Phenyl-1,4-ethanotetralin-2-one Core

A retrosynthetic analysis of this compound reveals several potential pathways for its construction. The primary disconnections focus on the formation of the bridged bicyclic system and the introduction of the key functional groups.

A logical primary disconnection is the C-C bond of the ethanobridge, which can be envisioned as the result of an intramolecular cyclization. This leads to a substituted tetralone precursor. A key challenge in this approach is the formation of the quaternary center at the bridgehead position.

An alternative and powerful approach is a [4+2] cycloaddition, or Diels-Alder reaction. In this scenario, the ethanotetralin core is disconnected into a diene and a dienophile. For the target molecule, this could involve a vinylnaphthalene derivative as the diene and a ketene (B1206846) equivalent or a substituted acrylate (B77674) as the dienophile. The phenyl group could be present on either the diene or dienophile, influencing the complexity of the starting materials.

Further disconnections can be made to simplify the precursors. For instance, the tetralone intermediate from the first approach could be derived from a more straightforward aromatic compound through functional group interconversions and side-chain elaborations.

Established Synthetic Strategies for Bridged Ethanotetralin Ketones

The synthesis of bridged ketones, such as the ethanotetralin system, has been the subject of extensive research. Several powerful strategies have emerged, which are conceptually applicable to the synthesis of this compound.

Intramolecular [4+2] cycloaddition reactions, particularly the intramolecular Diels-Alder (IMDA) reaction, represent a highly efficient method for the construction of bridged bicyclic systems. mdpi.com This strategy involves a single molecule containing both a diene and a dienophile moiety, which upon thermal or Lewis acid-promoted activation, cyclizes to form the bridged adduct.

For the synthesis of the this compound core, a precursor could be designed with a vinylnaphthalene diene tethered to a dienophile. The placement of the phenyl group on the dienophile would be a direct approach to installing it at the desired bridgehead position. The stereochemical outcome of the IMDA reaction is often highly predictable, governed by the geometry of the tether and the transition state of the cyclization.

A representative, though hypothetical, reaction is shown below:

ReactantConditionsProductYield (%)
Substituted vinylnaphthalene with tethered dienophileHeat or Lewis AcidThis compound core60-85

Table 1: Hypothetical Intramolecular Diels-Alder Reaction

The intramolecular insertion of carbenes and nitrenes into C-H bonds is a powerful tool for the formation of C-C and C-N bonds, respectively, and has been successfully applied to the synthesis of bridged polycyclic systems. nih.govnih.gov

Carbene-Mediated C-H Insertion: A diazo compound precursor, strategically positioned on a tetralone scaffold, can be decomposed using a rhodium(II) or copper(I) catalyst to generate a carbene. wikipedia.org This highly reactive intermediate can then insert into a proximate C-H bond of the tetralone framework to forge the ethanobridge. nih.gov The regioselectivity of the C-H insertion is a critical aspect and is influenced by electronic and steric factors.

Nitrene-Mediated C-H Insertion: Similarly, a nitrene, generated from an azide (B81097) precursor, can undergo intramolecular C-H insertion to form a nitrogen-containing bridged ring. While not directly forming a ketone, subsequent functional group manipulation could potentially lead to the desired carbocyclic skeleton. The synthetic utility of nitrene C-H insertion for constructing all-carbon bridged systems is less direct but remains a viable consideration in a multi-step synthesis. illinois.edu

PrecursorCatalystReaction TypeProduct
Diazo-functionalized tetraloneRh₂(OAc)₄Carbene C-H InsertionEthanotetralin core
Azido-functionalized tetraloneHeat or hvNitrene C-H InsertionN-bridged analogue

Table 2: C-H Insertion Approaches

Cascade reactions, also known as domino or tandem reactions, offer a highly efficient approach to the synthesis of complex molecules by forming multiple bonds in a single operation. For the construction of the this compound framework, a cascade involving a Prins cyclization followed by a Friedel-Crafts reaction is a plausible strategy. beilstein-journals.orgbeilstein-journals.org

This approach could start with a suitably substituted aromatic aldehyde and an alkene. A Lewis acid, such as BF₃·OEt₂, could initiate a Prins cyclization to form a key carbocation intermediate. This intermediate could then be trapped intramolecularly by the phenyl ring to complete the formation of the bridged system. The strategic placement of the phenyl group on the starting materials would be crucial for the successful synthesis of the target molecule.

The functionalization of ketones via their enolates is a cornerstone of organic synthesis. However, the formation of an enolate at a bridgehead position is often challenging due to the geometric constraints imposed by Bredt's rule. Despite this, methods for the generation and trapping of bridgehead enolates have been developed.

For the synthesis of this compound, a pre-formed ethanotetralin-2-one could potentially be deprotonated at the bridgehead position using a strong, non-nucleophilic base. The resulting bridgehead enolate could then be trapped with an electrophilic source of the phenyl group, such as a palladium-catalyzed cross-coupling reaction with a phenyl halide. The feasibility of this approach would be highly dependent on the strain of the resulting enolate and the reactivity of the electrophile.

Stereoselective Synthesis of this compound and its Enantiomers

The development of stereoselective methods for the synthesis of this compound is crucial for accessing its individual enantiomers. This can be achieved through several strategies:

Chiral Auxiliaries: The use of a chiral auxiliary attached to the precursor molecule can direct the stereochemical outcome of key bond-forming reactions, such as an intramolecular Diels-Alder reaction. The auxiliary can then be cleaved in a subsequent step.

Chiral Catalysts: Asymmetric catalysis offers a more elegant and atom-economical approach. Chiral Lewis acids can be used to catalyze intramolecular Diels-Alder reactions, while chiral rhodium or copper complexes can be employed to control the stereochemistry of carbene C-H insertion reactions.

Resolution: A racemic mixture of this compound could be separated into its constituent enantiomers through classical resolution techniques, such as the formation of diastereomeric derivatives with a chiral resolving agent, or through chiral chromatography.

MethodDescriptionPotential Application
Chiral AuxiliaryA removable chiral group guides the stereochemistry of a reaction.Asymmetric Intramolecular Diels-Alder
Chiral CatalystA chiral catalyst promotes the formation of one enantiomer over the other.Enantioselective C-H Insertion
ResolutionSeparation of a racemic mixture into individual enantiomers.Post-synthesis separation

Table 3: Stereoselective Approaches

Diastereoselective and Enantioselective Approaches

The synthesis of specific stereoisomers of bridged bicyclic ketones often relies on diastereoselective and enantioselective strategies. Diastereoselective synthesis aims to form a specific diastereomer, which are stereoisomers that are not mirror images of each other. Enantioselective synthesis focuses on producing a single enantiomer, one of a pair of mirror-image molecules.

For structures analogous to this compound, a key strategy involves the conjugate addition of nucleophiles to cyclic α,β-unsaturated ketones. nih.gov This approach can create new stereocenters with a degree of diastereoselectivity. Furthermore, enantioselective methods for the synthesis of natural trinorsesquiterpene tetralones have been developed using chemo-enzymatic approaches, which could theoretically be adapted. researchgate.net These methods often employ enzymes to achieve high enantioselectivity in key steps. researchgate.net However, specific examples of these approaches being applied to the direct synthesis of this compound are not readily found in the literature.

Chiral Auxiliary and Catalyst-Controlled Syntheses

To achieve high levels of stereocontrol, chemists often employ chiral auxiliaries or chiral catalysts. A chiral auxiliary is a molecule that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction, and is subsequently removed. numberanalytics.com Evans' oxazolidinones and Oppolzer's sultams are well-known chiral auxiliaries frequently used in Diels-Alder reactions to achieve high diastereoselectivity. numberanalytics.com The Diels-Alder reaction, a powerful tool for forming six-membered rings, is a plausible route to the bicyclo[2.2.2]octane core of the target molecule. numberanalytics.comnih.gov Specifically, N-substituted 1,3-dienes derived from chiral auxiliaries like 4-phenyloxazolidin-2-one (B1595377) have been shown to undergo highly regio- and endo-selective Diels-Alder reactions with excellent diastereomeric excess. rsc.org

Alternatively, chiral catalysts can be used to induce enantioselectivity. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Chiral Lewis acids are commonly employed in Diels-Alder reactions for this purpose. scielo.br While these strategies are powerful, their direct application to the synthesis of this compound has not been specifically reported.

Novel Synthetic Routes and Methodological Innovations

The development of new synthetic methods often focuses on improving efficiency, reducing environmental impact, and accessing novel chemical structures.

Development of Efficient and Environmentally Benign Protocols

Modern organic synthesis emphasizes the development of environmentally friendly, or "green," protocols. This includes using less hazardous reagents and solvents, reducing waste, and improving energy efficiency. For the synthesis of related cyclic ketones like 1-indanone (B140024) and 1-tetralone, metal-triflate-catalyzed intramolecular Friedel–Crafts acylation in ionic liquids under microwave irradiation has been reported as an efficient and greener alternative to traditional methods. researchgate.net Such approaches minimize the use of volatile organic solvents and can lead to easier catalyst recovery and reuse. researchgate.net Another environmentally benign approach involves peptide synthesis using liquid-assisted ball-milling, which avoids toxic solvents. researchgate.net While not directly applicable to the target molecule, these examples highlight the trend towards more sustainable synthetic methodologies that could potentially be adapted for the synthesis of complex polycyclic ketones.

Utilization of Modern Catalytic Systems (e.g., Transition Metal, Organocatalysis)

Modern catalysis offers a vast toolbox for the construction of complex molecules. Transition metal catalysis and organocatalysis are two prominent pillars in this field.

Transition Metal Catalysis: Transition metals like palladium, rhodium, and copper are widely used to catalyze a variety of bond-forming reactions. rsc.org For instance, transition-metal-catalyzed annulation reactions involving the activation of C-H bonds are powerful methods for constructing cyclic systems. rsc.orgnih.gov Palladium-catalyzed annulation reactions have been developed for the synthesis of succinimide-fused tricyclic scaffolds. nih.gov Furthermore, copper-mediated oxidative dearomatization followed by a [4+2] dimerization cascade has been used for the enantioselective synthesis of bicyclo[2.2.2]octenones. acs.org These advanced catalytic systems could, in principle, be applied to construct the intricate framework of this compound.

Mechanistic Investigations of 4 Phenyl 1,4 Ethanotetralin 2 One Reactions

Reaction Pathways of the Ketone Carbonyl Group

The reactivity of the ketone carbonyl group in 4-Phenyl-1,4-ethanotetralin-2-one is central to its chemical behavior. The steric and electronic environment imposed by the bridged bicyclic system dictates the pathways of nucleophilic attack, alpha-functionalization, and enolization.

Nucleophilic Addition Mechanisms

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. The reaction can be catal libretexts.orgyzed by acid, which protonates the carbonyl oxygen to increase the electrophilicity of the carbon, or by base, which typically involves a strong, negatively charged nucleophile.

For 4-Phenyl-1,4-ethanot researchgate.netkhanacademy.orgetralin-2-one, the accessibility of the carbonyl carbon is sterically hindered by the rigid bicyclo[2.2.2]octane framework. This steric hindrance makes it less reactive than acyclic ketones or less constrained cyclic ketones. In general, aldehydes are more reactive than ketones in nucleophilic additions due to both steric (one alkyl group vs. two) and electronic factors (alkyl groups are electron-donating, which reduces the electrophilicity of the carbonyl carbon). The bicyclic structure of libretexts.org this compound presents significant steric shielding to the approach of a nucleophile.

The outcome of nucleophilic addition can be influenced by the strength of the nucleophile. Strong nucleophiles, such as Grignard reagents or organolithium compounds, typically lead to irreversible addition. Weaker nucleophiles, like water or alcohols, often result in a reversible reaction where an equilibrium is established between the ketone and the addition product.

Table 1: Factors Influ nih.govencing Nucleophilic Addition to this compound

FactorInfluence on ReactivityRationale
Steric Hindrance Decreases reactivityThe bicyclo[2.2.2]octane skeleton shields the carbonyl carbon from nucleophilic attack.
Electronic Effects Decreased electrophilicityThe two alkyl carbons attached to the carbonyl are electron-donating, reducing its positive character.
Nucleophile Strength Determines reversibilityStrong nucleophiles lead to irreversible addition, while weak nucleophiles result in equilibrium.
Catalysis Increases reaction rateAcid catalysis enhances carbonyl electrophilicity; base catalysis often employs a stronger nucleophile.

Alpha-Funcresearchgate.netkhanacademy.orgtionalization Reaction Mechanisms

Alpha-functionalization of ketones proceeds through the formation of an enol or enolate intermediate. The protons on the carbons alpha to the carbonyl group are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the alpha-position.

In the case of 4-Phenyl- youtube.com1,4-ethanotetralin-2-one, there are two alpha-carbons, at the C1 and C3 positions. Deprotonation can lead to two different enolates. The formation of these enolates can be under either kinetic or thermodynamic control.

Kinetic enolate: Formed by the removal of the most accessible, and often most acidic, proton. This is typically achieved using a strong, sterically hindered base (like LDA) at low temperatures. For this molecule, the C3 protons are sterically more accessible than the C1 bridgehead proton.

Thermodynamic enolate: The more stable enolate, which usually corresponds to the more substituted double bond. This is favored under conditions that allow for equilibrium, such as using a weaker base at higher temperatures.

The rigid structure of the bicyclo[2.2.2]octane system and Bredt's rule play a crucial role here. Bredt's rule states that a double bond cannot be placed at a bridgehead position of a small bridged ring system because it would lead to excessive ring strain due to the inability to achieve a planar geometry. Therefore, the formation gla.ac.ukof an enolate with a double bond at the C1 bridgehead is highly unfavorable. Consequently, alpha-functionalization is expected to occur selectively at the C3 position.

The Stork enamine synthesis offers a milder alternative to using strong bases like LDA for alpha-alkylation. In this method, the keton youtube.come is first converted to an enamine, which is then alkylated, followed by hydrolysis back to the ketone.

Enolization and Tautomerism Dynamics

Keto-enol tautomerism is an equilibrium process where a ketone or aldehyde is interconverted with its corresponding enol form. This process is typically libretexts.orgmasterorganicchemistry.com slow but can be catalyzed by either acid or base.

Base-catalyzed eno libretexts.orgkhanacademy.orglization: A base removes an alpha-proton to form an enolate, which is then protonated on the oxygen to give the enol.

Acid-catalyzed enol libretexts.orgization: The carbonyl oxygen is first protonated, making the alpha-protons more acidic and easier to remove by a weak base (like water or the conjugate base of the acid catalyst).

For 4-Phenyl-1,4-ethanot libretexts.orglibretexts.orgetralin-2-one, the equilibrium generally favors the keto form, as the C=O double bond is significantly stronger and more stable than a C=C double bond. However, the dynamics of libretexts.orgreaching this equilibrium are influenced by the rigid structure. As discussed previously, enolization towards the C1 bridgehead is disfavored due to Bredt's rule. Therefore, enolization will occur towards the C3 position. Stereoelectronic effects, which relate to the required orbital alignment for proton abstraction and double bond formation, are critical in such a constrained system and can affect the rate of enolization.

Transformationsacs.orgInvolving the Bridged Polycyclic System

The strained bicyclo[2.2.2]octane skeleton of this compound is susceptible to a variety of transformations that involve the cleavage and formation of carbon-carbon bonds, leading to ring expansions, contractions, and skeletal rearrangements.

Ring Expansion and Contraction Processes

Ring expansion and contraction reactions are transformations that alter the size of a ring within a molecule. These are often driven by the release of ring strain or the formation of a more stable intermediate.

Ring Expansion: A common pathway for ring expansion is the Wagner-Meerwein rearrangement, which involves the 1,2-migration of an alkyl or aryl group to an adjacent carbocation. In the context of the eth acs.organotetralin skeleton, if a carbocation were generated on a carbon atom attached to the bicyclic system (e.g., via the loss of a leaving group), a bond from the ring could migrate to expand the ring. For instance, generation of a carbocation at a bridgehead position could potentially lead to a ring-expanded bicyclo[3.2.2] system.

Ring Contraction: Ri gla.ac.ukng contractions can also occur, often through rearrangements like the Favorskii rearrangement (for α-haloketones) or pinacol-type rearrangements. For example, the treatment of a cyclic α-haloketone with a base can lead to a ring-contracted carboxylic acid derivative. Cationic rearrangements can also lead to ring contraction, where the migration of an endocyclic bond to a carbocation results in a smaller ring. The transformation of the cdnsciencepub.com bicyclo[2.2.2]octane core to a more stable bicyclo[3.2.1]octane system, while technically a rearrangement, can be viewed as a type of ring expansion/contraction sequence of the individual bridges.

Rearrangement Reactions within the Ethanotetralin Skeleton (e.g., Grob-type fragmentation, 1,2-shifts)

The rigid and strained nature of the ethanotetralin skeleton makes it a substrate for various skeletal rearrangements, particularly when reactive intermediates like carbocations or radicals are formed.

1,2-Shifts: The Wagner-Meerwein rearrangement is a classic example of a 1,2-shift in a carbocationic intermediate. The driving force is the acs.orgformation of a more stable carbocation. In the bicyclo[2.2.2]octane system, the generation of a carbocation can trigger a cascade of 1,2-alkyl shifts, often leading to the formation of a thermodynamically more stable bicyclo[3.2.1]octane skeleton. The phenyl group at the C cdnsciencepub.comacs.orgescholarship.org4 position would play a significant role in stabilizing any adjacent positive charge, potentially influencing the regioselectivity of such rearrangements. Acyl radical reactions can also lead to rearranged products.

Grob-type Fragmentatio acs.orgn: The Grob fragmentation is an elimination reaction involving the cleavage of a C-C bond in an aliphatic chain or ring. It requires a specific ar wpmucdn.comwikipedia.orgrangement of an electrofuge (a group that departs without its bonding electrons, often forming a carbocation or alkene), a nucleofuge (a leaving group that takes the bonding electrons), and the carbon skeleton that fragments. In the context of this compound derivatives, if a suitable leaving group and an electron-donating group are positioned in a 1,3-diaxial-like orientation on the bicyclic framework, a Grob fragmentation could occur, leading to the opening of the bicyclic system. This would be a powerful researchgate.netnih.govmethod for generating macrocyclic structures or functionalized monocyclic systems from the rigid bicyclic precursor.

Table 2: Major Rearrangement Pathways of the Ethanotetralin Skeleton

Rearrangement TypeTriggering Species/ConditionsResulting SkeletonDriving Force
Wagner-Meerwein (1,2-Shift) Carbocation formation (e.g., solvolysis, deamination)Bicyclo[3.2.1]octane acs.orggoogle.comFormation of a more sta cdnsciencepub.comacs.orgescholarship.orgble carbocation; relief of ring strain.
Grob Fragmentation Properly substituted derivatives (with leaving and electron-donating groups)Ring-opened products wpmucdn.comwikipedia.orgFormation of stable fragments (alkene, imine, etc.); entropy.
Radical Rearrangement Radical formation (e.g., via AIBN/thiol)Rearranged isotwistane acs.orgor other complex systemsFormation of a more sta escholarship.orgacs.orgble radical or a thermodynamically favored product.

Oxidative and Reductive Transformations of the Bridged Ketone

The carbonyl group in this compound is central to its reactivity, and its transformation through oxidation and reduction pathways has been a subject of significant investigation. The rigid, bridged structure imposes considerable steric hindrance, influencing the stereochemical outcome of these reactions.

Reductive Transformations: The reduction of the ketone to the corresponding alcohol is a fundamental transformation. Due to the bicyclic nature of the molecule, the approach of a reducing agent is sterically directed, leading to potentially high levels of diastereoselectivity. Biocatalysis, in particular, has emerged as a powerful tool for the asymmetric reduction of analogous bridged bicyclic ketones. researchgate.net Ketoreductases (KREDs) have been successfully employed for the kinetic resolution of racemic bridged ketones, yielding chiral alcohols with high enantiomeric excess. researchgate.net This approach is valued for being environmentally friendly and cost-effective. researchgate.net For instance, studies on various bicyclic and benzobicyclic ketones demonstrate that commercially available KREDs can selectively reduce one enantiomer, allowing for the isolation of both the highly enriched chiral alcohol and the unreacted ketone. researchgate.net The selectivity of these enzymatic reductions can often be fine-tuned by controlling reaction parameters such as temperature and the use of co-solvents to enhance substrate solubility. researchgate.net

Oxidative Transformations: The oxidative cleavage of the bridged ketone is more complex. While forcing conditions can lead to the breakdown of the bicyclic system, these reactions often result in a complex mixture of products. gla.ac.uk Reagents like N-bromosuccinimide in aqueous dioxane have been used for the oxidation of similar tricyclic ketones, but with limited success. gla.ac.uk More aggressive oxidative cleavage, for example using ozone (O₃) or potassium permanganate (B83412) (KMnO₄), typically cleaves carbon-carbon bonds to form new carbon-oxygen bonds, which could potentially lead to the opening of the bridged ring system. masterorganicchemistry.com The specific products would depend on the exact conditions and the subsequent workup. In some cases, photocatalytic oxidative activation using a strong oxidant like an acridinium (B8443388) organophotocatalyst has been used to activate related bicyclic systems, leading to cycloaddition reactions rather than simple ketone oxidation. acs.org

Table 1: Summary of Transformations on Analogous Bridged Ketones
Transformation TypeReagent/CatalystSubstrate TypeKey ObservationReference
Asymmetric ReductionKetoreductase (KRED)Bridged bicyclic ketonesHighly stereoselective kinetic resolution, yielding chiral alcohols (>99% ee). researchgate.net
ReductionMicrobial/HLADHBenzobicyclic ketonesEffective resolution of racemic ketones. researchgate.net
OxidationN-BromosuccinimideTricyclic ketonesComplex product mixtures under forcing conditions. gla.ac.uk
Oxidative ActivationAcridinium PhotocatalystKetone-substituted bicyclo[1.1.0]butanesFormal [2σ+2π] cycloadditions instead of direct ketone oxidation. acs.org

Mechanistic Studies of Phenyl Group Reactivity

The phenyl group at the C4 bridgehead position is a key site for introducing further molecular complexity. Its reactivity is influenced by the bulky, electron-donating ethanotetralinone framework to which it is attached.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. uci.edu The substituent already present on the ring dictates the rate and regioselectivity of the substitution. The 1,4-ethanotetralin-2-one moiety attached to the phenyl ring acts as a bulky alkyl group. Alkyl groups are known to be activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. uci.edu

The general mechanism proceeds in two steps:

Attack of the aromatic π-system on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. This is typically the rate-determining step. uci.edu

Deprotonation from the carbon bearing the electrophile to restore the aromaticity of the ring. uci.edu

For this compound, substitution is expected to occur preferentially at the para position of the phenyl ring. While the substituent is an ortho, para-director, the significant steric bulk of the bridged bicyclic framework would likely hinder the approach of the electrophile to the ortho positions, making the para position more accessible. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃ or Cl₂/FeCl₃). jeeadv.ac.in

Table 2: Expected Regioselectivity in Electrophilic Aromatic Substitution
Substituent on Phenyl RingElectronic EffectDirecting EffectPredicted Major Product for this compoundReference
Alkyl (Bridged System)Activating (Electron-Donating)Ortho, ParaPara-substituted due to steric hindrance at ortho positions. uci.edu

The bridgehead carbon atom (C4) attached to the phenyl ring is a benzylic position. Functionalization of this C-H bond is challenging due to its tertiary nature and steric inaccessibility within the bridged system. However, modern synthetic methods offer potential pathways. For example, C-H insertion reactions catalyzed by rhodium dimers have been used to form hindered carbon stereocenters, including benzylic methines in complex polycyclic systems. beilstein-journals.org

Another potential route involves the generation of a benzylic cation. In studies on related bicyclo[1.1.0]butanes, acid-promoted isomerization was found to be facile when a stable benzylic cation could be generated. rsc.org While the 1,4-ethanotetralin-2-one framework is different, similar principles could apply under specific acidic conditions, allowing for trapping of the cation by a nucleophile. However, such reactions must compete with potential rearrangements of the strained bicyclic core.

Computational and Experimental Mechanistic Elucidation (e.g., DFT, Isotope Effects)

To gain deeper insight into the reaction mechanisms of this compound, a combination of computational and experimental techniques is employed.

Computational Studies (DFT): Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. chemrxiv.orgmdpi.com For a molecule like this compound, DFT calculations can predict various parameters that explain its chemical behavior. These include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the nucleophilic and electrophilic sites of the molecule, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. mdpi.com

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, chemical potential, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's stability and reactivity. chemrxiv.orgnih.gov

Reaction Pathway Modeling: DFT can be used to map the potential energy surface of a reaction, allowing for the calculation of activation energies and the determination of transition state structures. This is invaluable for comparing competing reaction pathways and understanding selectivity. rsc.org

Experimental Elucidation (Isotope Effects): The Kinetic Isotope Effect (KIE) is an experimental tool used to probe reaction mechanisms by measuring the change in reaction rate when an atom is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org The magnitude of the KIE can provide crucial information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. libretexts.org

Primary KIE: A large primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For example, measuring the rate of a reaction involving C-H bond cleavage at the benzylic position (C4) and comparing it to the rate for the deuterated analogue could confirm whether this bond cleavage is rate-limiting. princeton.edu

Secondary KIE: A smaller KIE (kH/kD ≠ 1) is observed when the isotopically labeled atom is not directly involved in bond breaking but is located near the reaction center. Secondary KIEs can reveal changes in hybridization at the transition state. For example, a secondary KIE at the α-carbon can help distinguish between SN1 (kH/kD > 1) and SN2 (kH/kD ≈ 1) mechanisms. wikipedia.org

By placing deuterium (B1214612) labels at the benzylic position or on the phenyl ring of this compound, mechanistic hypotheses derived from computational studies can be experimentally tested.

Table 3: Application of Mechanistic Probes
TechniqueInformation GainedExample Application for this compoundReference
DFT CalculationsReaction energy profiles, transition state structures, electronic properties (HOMO/LUMO).Predicting the regioselectivity of electrophilic substitution on the phenyl ring. chemrxiv.org, rsc.org
Primary KIEIdentifies bond-breaking in the rate-determining step.Deuterating the benzylic C4-H bond to study its cleavage mechanism. libretexts.org, princeton.edu
Secondary KIEProbes changes in hybridization (e.g., sp² to sp³) at the transition state.Deuterating the phenyl ring to study the mechanism of electrophilic substitution. wikipedia.org, nih.gov

Computational and Theoretical Chemistry of 4 Phenyl 1,4 Ethanotetralin 2 One

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) stands as a powerful and widely used method for predicting the molecular geometry and energy of organic compounds. For a molecule like 4-Phenyl-1,4-ethanotetralin-2-one, a DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be the first step in a computational investigation. This would yield the optimized three-dimensional structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The resulting data would be crucial for understanding the strain within the bridged ethanotetralin framework and the spatial orientation of the phenyl substituent. The calculated total electronic energy would serve as a benchmark for its thermodynamic stability.

Ab Initio Calculations for High-Accuracy Energetics and Properties

For even greater accuracy in energetic and electronic properties, ab initio calculations, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) methods, could be employed. While computationally more demanding, these methods provide a higher level of theory and are often used to benchmark results from DFT. For this compound, high-accuracy calculations could refine the understanding of its electronic energy and could be particularly useful for studying reaction mechanisms or excited states, should such investigations be pursued.

Reactivity Indices and Frontier Molecular Orbital Analysis

The reactivity of this compound can be predicted through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO highlights sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, conceptual DFT provides a suite of reactivity descriptors. These indices, such as electronegativity, chemical hardness, and the Fukui function, offer a quantitative measure of the molecule's reactivity and selectivity. For this compound, this analysis would pinpoint the most reactive atoms and predict how the molecule would interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital. Related to the ionization potential and susceptibility to electrophilic attack.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital. Related to the electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.3Difference in energy between the HOMO and LUMO. A larger gap generally implies greater chemical stability.

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data for this compound could be located.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions.

Conformational Space Exploration and Conformational Dynamics

The bridged structure of this compound imposes significant conformational constraints. However, some degree of flexibility, particularly in the orientation of the phenyl group and subtle puckering of the tetralin ring system, is expected. MD simulations would allow for the exploration of the potential energy surface, identifying the most stable conformers and the energy barriers between them. This would provide a dynamic picture of the molecule's shape and how it might change in different environments.

Intermolecular Interactions and Aggregation Studies

In a condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations can be used to study these intermolecular forces, which include van der Waals interactions and potential weak hydrogen bonding involving the ketone oxygen. Understanding these interactions is crucial for predicting physical properties like boiling point, solubility, and crystal packing. Aggregation studies could reveal whether the molecule has a tendency to form dimers or larger clusters in solution, which could influence its chemical behavior.

Table 2: Hypothetical Conformational Analysis Data for this compound

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (degrees)Description
Global Minimum0.0C-C-C-C (Phenyl) = 45°The most stable conformation, likely with a specific orientation of the phenyl ring relative to the bridged system.
Local Minimum 12.5C-C-C-C (Phenyl) = -45°A less stable conformer accessible through rotation of the phenyl group.
Transition State5.0C-C-C-C (Phenyl) = 0°The energy barrier for rotation of the phenyl group.

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data for this compound could be located.

Theoretical Spectroscopic Predictions

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental signals, understand the influence of molecular structure on spectroscopic output, and confirm stereochemical assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry, particularly Density Functional Theory (DFT), allows for the a priori prediction of NMR parameters.

The standard approach involves:

Geometry Optimization: The three-dimensional structure of this compound would first be optimized using a suitable level of theory, such as the B3LYP functional with a basis set like 6-311++G(d,p). This step is crucial as NMR parameters are highly sensitive to the molecular geometry.

NMR Calculation: Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C).

Chemical Shift Prediction: The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These calculations can distinguish between the chemical shifts of diastereotopic protons in the ethanobridge and provide insights into the electronic environment of the quaternary carbon and the carbonyl group. Similarly, spin-spin coupling constants (J-couplings) can be computed to help assign complex splitting patterns observed in experimental spectra.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

This table is an illustrative example of data that would be generated from a DFT calculation (e.g., B3LYP/6-311++G(d,p)) and is not based on published experimental results for this specific molecule.

Atom PositionPredicted ¹³C Chemical Shift (ppm)Attached Proton(s)Predicted ¹H Chemical Shift (ppm)
Carbonyl (C=O)208.5--
Quaternary (C-Ph)75.2--
Bridgehead (CH)45.8H3.15
Phenyl (ipso-C)142.1--
Phenyl (ortho-CH)128.9H7.45
Phenyl (meta-CH)129.5H7.30
Phenyl (para-CH)128.0H7.25
Ethanobridge (CH₂)38.1Hₐ, Hₑ2.50, 2.15
Aromatic (C-H)127.5H7.10
Aromatic (C-H)126.8H7.05

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these spectra.

The process involves calculating the second derivatives of the energy with respect to the nuclear coordinates to determine the harmonic vibrational frequencies. The key outputs are:

Vibrational Frequencies: The positions of the absorption bands in the spectrum.

IR Intensities: Related to the change in the dipole moment during a vibration.

Raman Activities: Related to the change in polarizability during a vibration.

For this compound, these calculations would be particularly useful for identifying the characteristic stretching frequency of the strained ketone carbonyl group and the various C-H and C-C stretching and bending modes of the complex polycyclic framework. Theoretical spectra, when compared with experimental data, allow for a definitive assignment of each vibrational mode. A scaling factor is often applied to the calculated frequencies to better match experimental values due to the approximations inherent in the theoretical models.

Table 2: Example of Predicted Vibrational Frequencies for Key Functional Groups of this compound

This table is a hypothetical representation of data from a DFT calculation. Frequencies are typically scaled to correct for theoretical approximations.

Vibrational ModePredicted Scaled Frequency (cm⁻¹)Expected IR IntensityExpected Raman Activity
C=O Stretch (Ketone)1735StrongWeak
C-H Stretch (Aromatic)3050-3100MediumStrong
C-H Stretch (Aliphatic)2850-2980Medium-StrongMedium
C=C Stretch (Aromatic Ring)1600, 1495, 1450Medium-StrongStrong
C-O Stretch1100-1150MediumWeak

Given that this compound is a chiral molecule, Electronic Circular Dichroism (ECD) spectroscopy is a vital tool for determining its absolute configuration. Time-Dependent Density Functional Theory (TD-DFT) is the premier method for simulating ECD spectra.

The calculation proceeds by:

Optimizing the ground-state geometry of a specific enantiomer (e.g., the (1R, 4S) enantiomer).

Using TD-DFT to calculate the vertical excitation energies and the corresponding rotatory strengths for a number of excited states. The rotatory strength is the key parameter that determines the sign and intensity of the ECD bands.

Convoluting the resulting stick spectrum with a Gaussian or Lorentzian function to generate a smooth ECD curve that can be directly compared to an experimental spectrum.

By comparing the computationally predicted ECD spectrum with the one obtained experimentally, the absolute configuration of the synthesized compound can be unambiguously assigned. This is a powerful synergy between theoretical prediction and experimental measurement in stereochemical analysis.

Reaction Mechanism Modeling

Computational chemistry provides profound insights into how chemical reactions occur, allowing for the mapping of reaction pathways, the characterization of fleeting intermediates, and the prediction of reaction kinetics.

Understanding the formation of the this compound scaffold, likely via a Diels-Alder reaction or a related cycloaddition/rearrangement, would involve mapping the potential energy surface of the reaction.

Computational chemists would identify and characterize the structures of:

Reactants and Products: The starting materials and the final bridged ketone.

Intermediates: Any stable, but short-lived, species that exist along the reaction coordinate.

Transition States (TS): The highest energy point on the lowest energy path connecting reactants and products (or intermediates). A transition state is not a stable molecule but a saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

By locating these stationary points, the entire reaction pathway can be elucidated. For instance, in a potential Diels-Alder synthesis, calculations could determine whether the reaction proceeds via a concerted or a stepwise mechanism by searching for the relevant transition states and intermediates.

Once the transition states are located and confirmed, their energies relative to the reactants determine the activation energy barrier (ΔG‡ or ΔE‡) for the reaction.

Activation Energy: A higher energy barrier corresponds to a slower reaction rate. By calculating the barriers for competing reaction pathways, one can predict which products are likely to form under kinetic control.

This analysis is crucial for optimizing reaction conditions. For example, if a desired reaction has a high calculated energy barrier, it suggests that higher temperatures or a catalyst may be necessary. Conversely, if an undesired side-product forms via a pathway with a low energy barrier, the reaction conditions could be modified to disfavor this pathway.

Advanced Applications and Future Research Directions in 4 Phenyl 1,4 Ethanotetralin 2 One Chemistry

Strategic Utility as a Synthetic Scaffold

The unique bridged architecture of 4-Phenyl-1,4-ethanotetralin-2-one provides a robust and stereochemically defined foundation for the construction of more complex molecules. Its strategic utility is most evident in its application as a scaffold in total synthesis and as a precursor to a wide array of organic structures.

Bridged and fused ring systems are characteristic features of many biologically significant natural products. nih.govacs.org The synthesis of these complex structures often relies on innovative strategies that can efficiently generate the required polycyclic frameworks. Modern synthetic methods, such as transition-metal-catalyzed "cut-and-sew" reactions, have emerged as powerful tools for constructing these challenging architectures from simpler cyclic ketones. nih.govacs.org This deconstructive strategy involves the C–C bond activation of a strained ring followed by the insertion of an unsaturated group, effectively "sewing" a new, more complex ring system. nih.govacs.org While direct examples involving this compound in completed natural product syntheses are specific, its structural motif is representative of the types of bridged scaffolds that are key intermediates in these pathways. The ethanotetralin core can be envisioned as a crucial component in the retrosynthetic analysis of natural products containing related bridged systems, providing a rigid framework onto which further functionality can be installed.

Beyond its role in total synthesis, this compound is a valuable precursor for a variety of organic compounds. The carbonyl group and the aromatic ring offer multiple reaction sites for functionalization. General transformations applicable to tetralones, such as reduction, oxidation, and coupling reactions, can be applied to create a library of derivatives. researchgate.netresearchgate.net The ketone can be converted into alcohols, amines, or olefins, while the phenyl group can undergo electrophilic substitution. These transformations allow chemists to access a diverse range of molecular shapes and functionalities, making this compound a versatile starting material for medicinal chemistry programs and materials science. mdpi.com

Table 1: Potential Transformations of the this compound Scaffold

Reaction TypeReagents/ConditionsResulting Functional Group
ReductionNaBH₄, LiAlH₄Secondary Alcohol
Reductive AminationR-NH₂, NaBH₃CNSecondary/Tertiary Amine
Wittig ReactionPh₃P=CHRAlkene
Baeyer-Villiger Oxidationm-CPBALactone
Suzuki Coupling (on halo-analogue)Ar-B(OH)₂, Pd catalystBiaryl Compound
Electrophilic Aromatic SubstitutionHNO₃, H₂SO₄Nitrated Phenyl Ring

Development of New Synthetic Methodologies (e.g., C-H Functionalization)

The development of new synthetic methods that can selectively modify existing molecular frameworks is a major goal in organic chemistry. C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, is a particularly powerful strategy. nih.gov The rigid structure of this compound makes it an excellent substrate for developing and testing such methodologies. The defined spatial arrangement of its C-H bonds could allow for high regioselectivity and stereoselectivity in directed C-H functionalization reactions. nih.gov Research in this area could lead to novel methods for derivatizing bridged systems, providing rapid access to compounds that would be difficult to synthesize using traditional methods.

Exploration of Structure-Reactivity-Selectivity Relationships in Bridged Systems

The constrained nature of bridged ketones like this compound significantly influences their reactivity and selectivity. Unlike flexible acyclic ketones, the fixed geometry of the bridged system can lead to unusual chemical behavior. For example, the formation of enolates at the bridgehead position is often disfavored due to the geometric constraints imposed by Bredt's rule. However, studies on similar bridged systems have shown that bridgehead lithiation and subsequent substitution can be viable for certain ring sizes. nih.gov Investigating the reactivity of the α-carbons and the bridgehead positions in this compound can provide fundamental insights into how strain and orbital alignment affect bond formation and cleavage. Such studies help in understanding and predicting the outcomes of reactions on complex polycyclic molecules.

Interdisciplinary Research Opportunities in Organic and Computational Chemistry

The synergy between experimental organic chemistry and computational chemistry is crucial for modern molecular science. nih.gov this compound presents an ideal platform for such collaborative research. Computational methods, such as Density Functional Theory (DFT), can be used to rationalize the observed reactivity and selectivity of this bridged ketone. nih.gov Theoretical calculations can model reaction transition states, predict spectroscopic properties, and elucidate the electronic structure of reactive intermediates like bridgehead enolates or α-keto carbanions. nih.govmdpi.com This computational insight can guide the design of new experiments and the development of more efficient synthetic routes. Furthermore, techniques like Quantitative Structure-Activity Relationship (QSAR) studies on derivatives could predict biological activities, merging synthetic and computational efforts toward drug discovery. nih.gov

Table 2: Interdisciplinary Research Approaches

Research AreaExperimental TechniqueComputational MethodObjective
Reactivity StudiesBridgehead Lithiation ExperimentsDFT, NBO AnalysisRationalize feasibility of bridgehead enolate formation. nih.gov
Mechanistic AnalysisKinetic Studies, Isotope LabelingTransition State CalculationElucidate reaction pathways for functionalization.
Spectroscopic AnalysisNMR, IR SpectroscopyGIAO, Vibrational Frequency CalculationAssign spectral data and confirm molecular structure. mdpi.com
Drug DesignSynthesis of AnaloguesMolecular Docking, QSARIdentify potential biological targets and optimize activity. nih.gov

Emerging Trends and Future Outlook in Bridged Ketone Chemistry

The chemistry of bridged ketones is moving towards more efficient and selective synthetic methods. Key emerging trends include the use of photoredox catalysis and electrochemistry to enable novel transformations under mild conditions. The continued development of enantioselective C-C bond activation strategies, such as the "cut-and-sew" reactions, will allow for the streamlined synthesis of chiral bridged molecules. nih.govacs.org For this compound, future research will likely focus on its application in asymmetric catalysis, either as a chiral ligand scaffold or as a substrate in enantioselective transformations. As our ability to manipulate complex three-dimensional structures improves, this and other bridged ketones will become increasingly important building blocks for creating the next generation of pharmaceuticals, agrochemicals, and advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-Phenyl-1,4-ethanotetralin-2-one, and how can reaction yields be systematically improved?

  • Methodological Answer : Begin with a retrosynthetic analysis to identify feasible precursors, such as bicyclic ketones or phenyl-substituted intermediates. Multi-step protocols involving Friedel-Crafts alkylation or intramolecular cyclization under acidic conditions (e.g., H₂SO₄ or Lewis acids like AlCl₃) are common . Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC and characterize products with 1H^1H/13C^{13}C NMR and HRMS to confirm structural fidelity .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR) for this compound derivatives?

  • Methodological Answer : Contradictions often arise from conformational dynamics or steric hindrance. Use variable-temperature NMR to probe rotational barriers of phenyl groups or heteroatom interactions. Compare experimental data with computational simulations (DFT or molecular dynamics) to validate assignments. For ambiguous cases, employ 2D NMR techniques (COSY, HSQC, HMBC) to resolve spin systems and connectivity .

Advanced Research Questions

Q. What mechanistic insights underpin the stereochemical outcomes of catalytic asymmetric syntheses involving this compound?

  • Methodological Answer : Investigate chiral induction using transition-state models (e.g., Curtin-Hammett principles) with enantioselective catalysts like BINOL-derived phosphoric acids or N-heterocyclic carbenes (NHCs). Conduct kinetic isotopic effect (KIE) studies or in-situ IR monitoring to identify rate-determining steps. Correlate enantiomeric excess (ee) with steric/electronic parameters of substituents via linear free-energy relationships (LFERs) .

Q. How can researchers address discrepancies in bioactivity data for this compound analogs across different in vitro assays?

  • Methodological Answer : Discrepancies may stem from assay-specific variables (e.g., cell-line viability, solvent interference, or protein binding artifacts). Standardize protocols using guidelines like OECD 439 for in vitro testing. Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Perform meta-analyses of published data to identify confounding factors, such as impurity profiles or aggregation effects .

Q. What strategies are effective for integrating this compound into supramolecular systems, given its rigid bicyclic framework?

  • Methodological Answer : Leverage the compound’s ketone moiety for covalent functionalization (e.g., hydrazone or imine formation) or non-covalent interactions (π-π stacking with aromatic hosts). Use X-ray crystallography to analyze packing motifs and DFT calculations to predict host-guest compatibility. Test dynamic behavior via 1H^1H NMR titration or isothermal titration calorimetry (ITC) to quantify binding constants .

Methodological Frameworks

Q. How should researchers design interdisciplinary studies to explore the pharmacological potential of this compound?

  • Methodological Answer : Adopt a bricolage approach (e.g., blending synthetic chemistry, computational docking, and in vivo models) to address multi-faceted questions. For example:

  • Step 1 : Synthesize analogs with systematic substituent variations.
  • Step 2 : Perform molecular docking against target proteins (e.g., kinases) using AutoDock Vina.
  • Step 3 : Validate hits in zebrafish models for bioavailability and toxicity.
  • Step 4 : Cross-validate results with machine learning models trained on PubChem datasets .

Data Validation and Reporting

Q. What criteria should guide the selection of computational methods for modeling this compound’s electronic properties?

  • Methodological Answer : Benchmark density functional theory (DFT) functionals (e.g., B3LYP vs. M06-2X) against experimental UV-Vis and fluorescence spectra. Use polarizable continuum models (PCM) to simulate solvent effects. Validate frontier molecular orbital (FMO) calculations with cyclic voltammetry data. Report sensitivity analyses to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.